2-Ethoxy-5-fluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

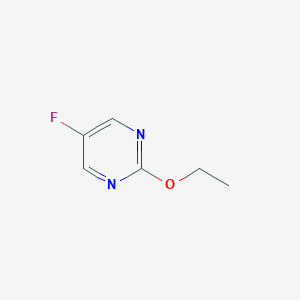

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCJJAIMCCRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633576 | |

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17148-48-0 | |

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-fluoropyrimidine: Chemical Properties and Structure

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2-Ethoxy-5-fluoropyrimidine. It is important to note that while the query specified "this compound," the vast majority of available scientific literature refers to its tautomeric form, 2-Ethoxy-5-fluorouracil or 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one (CAS Number: 56177-80-1). This document will therefore focus on the latter, a critical derivative in the fluoropyrimidine class of compounds, which are foundational in chemotherapy.[1][2] Fluoropyrimidines, most notably 5-Fluorouracil (5-FU), are widely utilized as antimetabolites in the treatment of various cancers.[3] 2-Ethoxy-5-fluorouracil is considered a prodrug of 5-FU, designed to improve its therapeutic index.[3][4][5] This guide consolidates available data on its chemical characteristics, structural details, synthesis, and biological action, presenting it in a manner conducive to research and development applications.

Chemical and Physical Properties

The physicochemical properties of 2-Ethoxy-5-fluorouracil are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 56177-80-1 | [2] |

| Molecular Formula | C₆H₇FN₂O₂ | [6] |

| Molecular Weight | 158.13 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 180-184 °C | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | |

| LogP (predicted) | 0.14 |

Chemical Structure

The structural identifiers for 2-Ethoxy-5-fluorouracil are provided below, offering standardized representations for chemical databases and software.

| Identifier | Value | Source(s) |

| SMILES | CCOc1ncc(c(=O)[nH]1)F | |

| InChI | InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) | |

| InChIKey | XREDGJFKPWBNRQ-UHFFFAOYSA-N | [6] |

Experimental Protocols

Synthesis of 2-Ethoxy-5-fluorouracil

Reaction Scheme:

2,4-dichloro-5-fluoropyrimidine + Sodium Ethoxide → 2-ethoxy-4-chloro-5-fluoropyrimidine 2-ethoxy-4-chloro-5-fluoropyrimidine + H₂O/Acid → 2-Ethoxy-5-fluorouracil

Materials:

-

2,4-dichloro-5-fluoropyrimidine

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Step 1: Synthesis of 2-ethoxy-4-chloro-5-fluoropyrimidine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethoxy-4-chloro-5-fluoropyrimidine.

-

-

Step 2: Hydrolysis to 2-Ethoxy-5-fluorouracil

-

Dissolve the 2-ethoxy-4-chloro-5-fluoropyrimidine from Step 1 in a mixture of water and a suitable organic co-solvent (e.g., dioxane).

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Ethoxy-5-fluorouracil.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethoxy group protons, and a doublet for the C6-proton of the pyrimidine ring, coupled to the fluorine atom. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the carbons of the ethoxy group and the pyrimidine ring are expected. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A singlet or a doublet (if coupled to the C6-proton) is expected for the fluorine atom.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), C-O-C stretching of the ethoxy group (around 1050-1150 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[8]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 2-Ethoxy-5-fluorouracil (158.13 g/mol ) should be observed. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments of the pyrimidine ring.

-

Biological Activity and Mechanism of Action

2-Ethoxy-5-fluorouracil is believed to function as a prodrug of 5-Fluorouracil (5-FU), a cornerstone of cancer chemotherapy.[3][4][5] The primary proposed advantage of such a prodrug is to improve the pharmacokinetic profile and potentially reduce the systemic toxicity associated with 5-FU administration.[3]

Mechanism of Action of 5-Fluorouracil

The cytotoxic effects of 5-FU are mediated through several mechanisms following its intracellular conversion to active metabolites:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.

-

Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.

Cytotoxicity Data

While specific IC₅₀ values for 2-Ethoxy-5-fluorouracil are not widely reported, data for 5-FU and its derivatives against various cancer cell lines provide a benchmark for its expected activity. For instance, the IC₅₀ values for 5-FU are reported to be in the low micromolar range for several cancer cell lines.[9][10] It is anticipated that the in vitro cytotoxicity of 2-Ethoxy-5-fluorouracil would be dependent on its conversion to 5-FU by cellular enzymes.

Visualizations

Signaling Pathway

Caption: Metabolic activation of 5-Fluorouracil and its cytotoxic mechanisms.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

Logical Relationship

Caption: The logical progression from the prodrug to the active therapeutic agent.

References

- 1. 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one | 56177-80-1 [chemicalbook.com]

- 2. store.usp.org [store.usp.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

Spectroscopic Profile of 2-Ethoxy-5-fluoropyrimidine: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic characteristics of 2-Ethoxy-5-fluoropyrimidine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible experimental data, this document presents a summary of predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predicted data points are valuable for researchers in confirming the identity, purity, and structural features of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | s | 2H | H-4, H-6 |

| 4.40 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | C-2 |

| 150.0 (d, ¹JCF = 240 Hz) | C-5 |

| 145.0 (d, ²JCF = 20 Hz) | C-4, C-6 |

| 64.0 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| -120.0 | F-5 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1550 | Strong | C=N, C=C stretch (aromatic) |

| 1300-1200 | Strong | C-O stretch (ether) |

| 1150-1050 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 142.06 | [M]⁺ |

| 113.03 | [M - C₂H₅]⁺ |

| 85.02 | [M - C₂H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR Acquisition: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Employ proton decoupling.

-

¹⁹F NMR Acquisition: Acquire spectra with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and phase correct the resulting spectra. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

-

Sample Preparation: A thin film of the neat compound is prepared between two potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background correction using a spectrum of the clean KBr plates.

Mass Spectrometry

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Acquisition: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Ascendant Therapeutic Potential of Novel Fluorinated Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyrimidine scaffold has catalyzed the development of a new generation of potent therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of novel fluorinated pyrimidine derivatives, with a primary focus on their anticancer, antiviral, and antifungal properties. We present a comprehensive overview of the latest research, summarizing quantitative biological data, detailing experimental methodologies for key assays, and visualizing the intricate signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of next-generation pharmaceuticals.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, playing a pivotal role in numerous biological processes. The introduction of fluorine, a highly electronegative and sterically small atom, into the pyrimidine ring profoundly alters its physicochemical properties. This modification can enhance metabolic stability, improve binding affinity to target enzymes, and increase membrane permeability, thereby augmenting the therapeutic efficacy of the parent compound. This guide explores the diverse biological activities of these novel derivatives, highlighting their potential to address significant unmet medical needs in oncology, virology, and mycology.

Anticancer Activity of Fluorinated Pyrimidine Derivatives

Novel fluorinated pyrimidine derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of DNA synthesis and repair, induction of apoptosis, and interference with key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro anticancer activity of various novel fluorinated pyrimidine derivatives has been quantified using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The following tables summarize the IC50 values for representative compounds against various cancer cell lines.

Table 1: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3b | C32 (Melanoma) | 24.4[1] |

| A375 (Melanoma) | Not specified[1] | |

| 7i | MGC-803 (Gastric Cancer) | 4.64[1][2] |

| HGC-27 (Gastric Cancer) | 5.07[1][2] |

Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against MTX-Resistant Cancer Cell Lines

| Compound | MCF-7 (Breast Cancer) |

| 7c | IC50 values reported, but specific values not extracted[3] |

| 7d | IC50 values reported, but specific values not extracted[3] |

| 7f | IC50 values reported, but specific values not extracted[3] |

| 7i | IC50 values reported, but specific values not extracted[3] |

| 7j | IC50 values reported, but specific values not extracted[3] |

| 7l | IC50 values reported, but specific values not extracted[3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of these novel compounds are often attributed to their ability to inhibit key enzymes involved in nucleotide metabolism and cell cycle regulation. For instance, certain pyrazolo[3,4-d]pyrimidines act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and thymidylate, thereby arresting cells in the S-phase of the cell cycle and inducing apoptosis[3].

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the anticancer compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Adherent cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5-10×104 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator[4].

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin)[4]. Incubate for 24-72 hours[4].

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours[4].

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed[4].

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[4].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antiviral Activity of Fluorinated Pyrimidine Derivatives

The development of novel antiviral agents is a critical area of research, and fluorinated pyrimidine derivatives have emerged as a promising class of compounds with potent activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza, and hepatitis B virus (HBV).

Quantitative Antiviral Data

The antiviral efficacy of these compounds is typically evaluated by determining the concentration that inhibits viral replication by 50% (EC50).

Table 3: Anti-HIV Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

| Compound | HIV-1 Strain | EC50 (nM) |

| 13c2 | Wide range of single NNRTI-resistant strains | 0.9–8.4[5][6] |

| 13c4 | Wide range of single NNRTI-resistant strains | 0.9–8.4[5][6] |

Table 4: Anti-Influenza Virus Activity of Pyrimidine Derivatives

| Compound | Influenza Virus Type | EC50 (µM) |

| Cyclobutyl/Cyclopentyl Derivatives | A and B | 0.01–0.1[7] |

Table 5: Anti-Hepatitis B Virus (HBV) Activity of Fluorinated Nucleosides

| Compound | Virus | EC50 (µM) |

| Clevudine (L-FMAU) | HBV | 0.1[8] |

Mechanism of Antiviral Action

Many fluorinated pyrimidine nucleoside analogs exert their antiviral effects by targeting viral polymerases. These compounds act as chain terminators after being incorporated into the growing viral DNA or RNA strand, thus halting viral replication. Non-nucleoside inhibitors, on the other hand, can bind to allosteric sites on viral enzymes, such as reverse transcriptase, inducing conformational changes that inactivate the enzyme.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

-

Host cell line susceptible to the virus (e.g., MDCK for influenza)

-

Virus stock

-

Culture medium

-

Fluorinated pyrimidine derivatives

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Plate host cells in 6-well plates and grow to confluence.

-

Compound and Virus Addition: Pretreat the confluent cell monolayers with various concentrations of the test compound for 1 hour. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

Adsorption: Incubate the plates for 1 hour to allow for virus adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates until plaques are visible.

-

Staining: Fix the cells and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Antifungal Activity of Fluorinated Pyrimidine Derivatives

Fungal infections pose a significant threat to human health and agriculture. Novel fluorinated pyrimidine derivatives have demonstrated promising antifungal activity against a variety of pathogenic fungi.

Quantitative Antifungal Data

The antifungal potency is often expressed as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).

Table 6: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety

| Compound | Fungal Strain | EC50 (µg/mL) |

| 5o | Phomopsis sp. | 10.5[9][10] |

| 5f | Phomopsis sp. | 15.1[7] |

| 5p | Phomopsis sp. | 19.6[7] |

Experimental Protocol: Poison Plate Technique for Antifungal Assay

The in vitro antifungal activity of the compounds was evaluated using the poison plate technique.

Materials:

-

Pathogenic fungi

-

Potato Dextrose Agar (PDA)

-

Fluorinated pyrimidine derivatives (dissolved in DMSO)

-

Sterile petri dishes

Procedure:

-

Preparation of Poisoned Media: Dissolve the test compounds in DMSO and mix with molten PDA to achieve the desired final concentrations[9][10]. Pour the mixture into sterile petri dishes.

-

Inoculation: Place a mycelial disc (5 mm diameter) from a fresh culture of the test fungus in the center of the solidified PDA plate[9][10].

-

Incubation: Incubate the plates at an appropriate temperature until the mycelial growth in the control plate (without the compound) reaches the edge of the plate.

-

Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC50 value.

Conclusion and Future Directions

Novel fluorinated pyrimidine derivatives represent a versatile and highly promising class of therapeutic agents with significant potential in the fields of oncology, virology, and mycology. The data and protocols presented in this guide underscore the potent biological activities of these compounds and provide a framework for their continued investigation and development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, elucidating the detailed molecular mechanisms of action to identify novel drug targets, and conducting preclinical and clinical studies to translate these promising findings into effective therapies for a range of diseases. The continued exploration of this chemical space holds the key to unlocking new and improved treatments for some of the most challenging medical conditions.

References

- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 10. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Speculated Mechanism of Action: 2-Ethoxy-5-fluoropyrimidine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the specific biological activity of 2-Ethoxy-5-fluoropyrimidine. This guide, therefore, presents a speculated mechanism of action based on its structural similarity to the well-characterized anticancer agent 5-fluorouracil (5-FU) and its derivatives. The information provided herein is intended for research and informational purposes only.

Introduction

This compound is a synthetic derivative of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors for decades.[1][2] The therapeutic efficacy of 5-FU and its prodrugs stems from their ability to interfere with nucleic acid synthesis and function, ultimately leading to cytotoxicity in rapidly proliferating cancer cells.[1][3] Given the structural analogy, it is highly probable that this compound acts as a prodrug of 5-FU, undergoing metabolic activation to exert its cytotoxic effects through similar mechanisms. This guide provides a detailed technical overview of the speculated mechanism of action, potential metabolic pathways, and relevant experimental protocols for the evaluation of this class of compounds.

Speculated Metabolic Activation and Mechanism of Action

The central hypothesis is that this compound is metabolized to 5-fluorouracil, which is then converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][4] These active metabolites are believed to mediate the anticancer effects through a multi-pronged attack on cellular processes.

Metabolic Activation Pathway

The conversion of this compound to 5-FU likely involves enzymatic cleavage of the ethoxy group. While the specific enzymes are unknown, hepatic cytochrome P450 enzymes are known to be involved in the metabolism of other 5-FU prodrugs like tegafur.[5][6] Following its formation, 5-FU undergoes a series of anabolic conversions to its active forms.

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted 5-Fluoropyrimidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted 5-fluoropyrimidines, a critical class of compounds in therapeutic drug development, most notably in oncology. Understanding these properties—lipophilicity, solubility, and acidity—is paramount for optimizing drug absorption, distribution, metabolism, and excretion (ADME), thereby enhancing efficacy and minimizing toxicity. This document offers detailed experimental protocols for determining these key parameters and presents available data in a structured format to facilitate comparison and guide further research.

Introduction to 5-Fluoropyrimidines

5-Fluorouracil (5-FU), a synthetic fluorinated pyrimidine analog, has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for decades. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of dTMP and subsequent "thymineless death" in rapidly dividing cancer cells.[1][2]

Despite its efficacy, 5-FU suffers from several drawbacks, including a short biological half-life, poor and unpredictable oral bioavailability, and significant side effects. To overcome these limitations, extensive research has focused on the development of substituted 5-fluoropyrimidine derivatives and prodrugs. These modifications aim to improve the pharmacokinetic profile, enhance tumor selectivity, and broaden the therapeutic window. The physicochemical properties of these analogs are critical determinants of their biological fate and therapeutic potential.

Key Physicochemical Properties and Their Importance

The interplay of lipophilicity, solubility, and pKa governs the drug-like properties of a molecule. For substituted 5-fluoropyrimidines, these parameters influence their ability to cross cell membranes, dissolve in physiological fluids, and interact with their biological targets.

-

Lipophilicity (logP/logD): The partition coefficient (P) or its logarithm (logP) is a measure of a compound's differential solubility in a lipid (n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to permeate biological membranes. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

-

Aqueous Solubility: This property determines the concentration of a drug that can be achieved in the gastrointestinal tract for absorption and in the bloodstream for distribution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

-

Acidity Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The ionization state of a drug affects its solubility, permeability, and binding to its target. The electron-withdrawing nature of the fluorine atom lowers the pKa of 5-FU compared to natural pyrimidines.[3]

Quantitative Physicochemical Data of Substituted 5-Fluoropyrimidines

The following tables summarize available quantitative data for 5-fluorouracil and a selection of its derivatives. The data has been compiled from various literature sources. It is important to note that experimental conditions can influence these values.

Table 1: Physicochemical Properties of 5-Fluorouracil

| Property | Value | Method | Reference(s) |

| logP | -0.89 | Calculated | [4] |

| Aqueous Solubility | 12.2 mg/mL (at 20°C) | Experimental | [4] |

| pKa | ~8.0 | Experimental | [3] |

Table 2: Physicochemical Properties of Selected Substituted 5-Fluoropyrimidines

| Compound | Substitution | logP | Aqueous Solubility | pKa | Reference(s) |

| Capecitabine | N1-((pentyloxy)carbonyl) | - | - | - | Data not readily available in tabular format |

| Tegafur | N1-(2-tetrahydrofuryl) | - | - | - | Data not readily available in tabular format |

| 5-Fluorocytosine | 4-amino | - | - | ~3.25, ~10.7 | [5] |

| Various Prodrugs | N1- and N3-acyl, etc. | Varies | Varies | Varies | [6][7] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections provide detailed methodologies for key experiments.

Lipophilicity (logP/logD) Determination: The Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination, involving the partitioning of a compound between n-octanol and water.[8][9]

Protocol:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer for logD determination, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the layers to separate completely.

-

Preparation of Test Compound Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Partitioning: In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a known volume of the pre-saturated n-octanol containing the test compound and a known volume of the pre-saturated aqueous phase. The volume ratio can be adjusted depending on the expected lipophilicity.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-24 hours). The optimal time should be determined experimentally.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination: Thermodynamic Shake-Flask Method

Thermodynamic solubility represents the equilibrium solubility of a compound and is a critical parameter for drug development.[10][11]

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, either centrifuge the samples at high speed or filter them through a low-binding filter (e.g., a 0.22 µm PVDF filter).

-

Sample Dilution and Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., µM).

Acidity Constant (pKa) Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][13][14][15]

Protocol:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (typically 1-10 mM).

-

Titration Setup: Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the burette tip into the solution. To prevent interference from atmospheric CO2, purge the solution with an inert gas like nitrogen.

-

Titration: Add a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point(s).

Crystal Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and conformation.[16][17][18][19][20]

Workflow Overview:

-

Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the substituted 5-fluoropyrimidine. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size with well-defined faces and no visible defects) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are corrected for various experimental factors.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures can aid in understanding the role and analysis of substituted 5-fluoropyrimidines.

Metabolic Activation and Catabolism of 5-Fluorouracil

The following diagram illustrates the key metabolic pathways of 5-FU, leading to its active metabolites and its breakdown.

Inhibition of Thymidylate Synthase

This diagram details the mechanism of thymidylate synthase inhibition by the 5-FU metabolite, FdUMP.

Experimental Workflow for Physicochemical Profiling

This diagram outlines a typical workflow for the physicochemical characterization of a novel substituted 5-fluoropyrimidine.

Conclusion

The physicochemical properties of substituted 5-fluoropyrimidines are fundamental to their development as effective and safe therapeutic agents. A thorough understanding and precise measurement of lipophilicity, solubility, and pKa are indispensable for predicting a compound's pharmacokinetic behavior and for guiding the design of new analogs with improved drug-like characteristics. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued innovation of 5-fluoropyrimidine-based therapies. Further systematic studies to generate comprehensive physicochemical data for a wider range of derivatives are crucial to build robust structure-property relationships and accelerate the development of next-generation anticancer drugs.

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. Fluorouracil - Wikipedia [en.wikipedia.org]

- 3. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Correlation of aqueous and lipid solubilities with flux for prodrugs of 5-fluorouracil, theophylline, and 6-mercaptopurine: A Potts-Guy approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. enamine.net [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 18. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 19. books.rsc.org [books.rsc.org]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

Initial Biological Screening of 2-Ethoxy-5-fluoropyrimidine: A Technical Guide

This technical guide outlines a proposed framework for the initial biological screening of the novel compound 2-Ethoxy-5-fluoropyrimidine. Due to the limited publicly available data on this specific molecule, this document leverages the extensive research on the well-characterized fluoropyrimidine class of compounds, particularly 5-Fluorouracil (5-FU), to which it is structurally related. The proposed experimental protocols and expected mechanistic pathways are based on the established activities of these analogous compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the fluoropyrimidine class of compounds, which are widely recognized for their therapeutic potential, primarily as antimetabolites in cancer treatment.[1] The parent compound, 5-Fluorouracil, is a cornerstone of chemotherapy for various solid tumors.[2] The introduction of an ethoxy group at the 2-position of the pyrimidine ring may alter the compound's pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic window or a different spectrum of activity. The initial biological screening is a critical step to elucidate the cytotoxic potential, mechanism of action, and preliminary in vivo efficacy of this new chemical entity.

Proposed In Vitro Biological Screening

The primary goal of the in vitro screening is to assess the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Cytotoxicity Assessment

The initial evaluation of a new compound involves determining its cytotoxic potential to identify a therapeutic window and select relevant cancer cell lines for further studies.[3]

Table 1: Proposed Panel of Human Cancer Cell Lines for Initial Cytotoxicity Screening

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Cancer | Representative of estrogen receptor-positive breast cancers. |

| MDA-MB-231 | Breast Cancer | Representative of triple-negative breast cancers. |

| A549 | Lung Cancer | A common model for non-small cell lung cancer. |

| HCT116 | Colorectal Cancer | A standard model for colorectal cancer, a common target for fluoropyrimidines. |

| PANC-1 | Pancreatic Cancer | A key indication for fluoropyrimidine-based therapies. |

| PC-3 | Prostate Cancer | A common model for androgen-independent prostate cancer. |

| HEK-293 | Normal Kidney | To assess general cytotoxicity and selectivity. |

Data Presentation: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of this compound

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required for 50% inhibition of cell growth.[2] Lower IC50 values indicate higher potency.[2]

| Compound | PANC-1 (Pancreatic Cancer) | A549 (Lung Cancer) | HCT116 (Colorectal Cancer) | HEK-293 (Normal Kidney) |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 5-Fluorouracil (Reference) | 1.83 | 1.95 | 2.15 | 3.85 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Human cancer and normal cell lines

-

Complete cell culture medium

-

This compound

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[2] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Proposed Mechanism of Action and Signaling Pathway Analysis

Based on its structural similarity to 5-FU, this compound is hypothesized to act as an antimetabolite that disrupts DNA and RNA synthesis.

Expected Metabolic Activation and Pharmacodynamics

Fluoropyrimidines are prodrugs that are converted intracellularly to active metabolites.[1] It is anticipated that this compound will undergo a similar bioactivation process.

The primary mechanism of action of fluoropyrimidines is the inhibition of thymidylate synthase (TYMS), a key enzyme in the de novo synthesis of pyrimidines.[1] The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TYMS and a reduced folate cofactor, leading to the depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair.[1] Additionally, the incorporation of fluorouridine triphosphate (FUTP) into RNA can disrupt RNA processing and function.[1]

Experimental Protocol: Western Blot for Protein Expression

Western blotting can be used to assess the expression levels of key proteins involved in the proposed signaling pathway, such as TYMS, to confirm the mechanism of action.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-TYMS, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Protein Extraction: Lyse cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Proposed In Vivo Biological Screening

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile.

Xenograft Tumor Model

A xenograft model using human cancer cell lines implanted in immunocompromised mice is a standard method to assess the antitumor activity of a new compound.

Table 2: Proposed In Vivo Xenograft Study Design

| Parameter | Description |

| Animal Model | Athymic nude mice |

| Cell Line | HCT116 or another sensitive cell line identified in vitro |

| Tumor Induction | Subcutaneous injection of cancer cells |

| Treatment Groups | Vehicle control, this compound (multiple dose levels), 5-FU (positive control) |

| Route of Administration | Intraperitoneal or oral |

| Dosing Schedule | Daily or as determined by tolerability studies |

| Primary Endpoints | Tumor growth inhibition, body weight changes, survival |

| Secondary Endpoints | Pharmacokinetic analysis, biomarker analysis from tumor tissue |

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

Procedure:

-

Cell Implantation: Inject cancer cells subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups and begin treatment according to the defined schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

Conclusion

The initial biological screening of this compound is a crucial step in determining its potential as a novel therapeutic agent. This technical guide provides a comprehensive framework for a systematic evaluation, starting with in vitro cytotoxicity and mechanistic studies, and progressing to in vivo efficacy models. The data generated from these proposed studies will be essential for making informed decisions about the further preclinical and clinical development of this compound.

References

Navigating the Spectroscopic Landscape of 2-Ethoxy-5-fluoropyrimidine Derivatives: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced structural characteristics of novel compounds is paramount. This in-depth technical guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 2-ethoxy-5-fluoropyrimidine derivatives, compounds of significant interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for the parent compound, this guide leverages data from structurally related molecules to forecast its spectroscopic features, offering a robust framework for characterization.

This document outlines detailed experimental protocols for the synthesis and spectral analysis of these derivatives and presents the predicted data in clear, tabular formats for ease of comparison. Furthermore, it visualizes key experimental workflows and a relevant biological signaling pathway using Graphviz diagrams, adhering to stringent visualization standards for clarity and accessibility.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of similar fluorinated pyrimidines and ethoxy-substituted aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4, H-6 | 8.2 - 8.4 | Doublet | ~3-4 (³JH-F) |

| -O-CH ₂-CH₃ | 4.4 - 4.6 | Quartet | ~7 (³JH-H) |

| -O-CH₂-CH ₃ | 1.3 - 1.5 | Triplet | ~7 (³JH-H) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C-2 | 160 - 162 | Doublet | ~15-20 (²JC-F) |

| C-4 | 145 - 147 | Doublet | ~15-20 (²JC-F) |

| C-5 | 148 - 152 | Doublet | ~230-250 (¹JC-F) |

| C-6 | 145 - 147 | Doublet | ~5-10 (³JC-F) |

| -O-C H₂-CH₃ | 63 - 65 | Singlet | - |

| -O-CH₂-C H₃ | 14 - 16 | Singlet | - |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (ethoxy group) |

| 1600-1550 | Strong | C=N and C=C stretching vibrations of the pyrimidine ring |

| 1480-1440 | Medium | CH₂ bending and CH₃ asymmetric bending |

| 1300-1200 | Strong | C-O-C asymmetric stretch (ethoxy group) |

| 1150-1050 | Strong | C-F stretch |

| ~1050 | Medium | C-O-C symmetric stretch (ethoxy group) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound derivatives are provided below.

Synthesis of this compound

A common route for the synthesis of this compound involves the nucleophilic substitution of a suitable dihalopyrimidine.

Materials:

-

2,4-dichloro-5-fluoropyrimidine

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

2,4-dichloro-5-fluoropyrimidine is dissolved in anhydrous ethanol and added dropwise to the sodium ethoxide solution at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid, purified this compound derivative is placed directly onto the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental and biological contexts of this compound derivatives, the following diagrams have been generated using the DOT language.

Fluoropyrimidine derivatives, such as the widely used anticancer drug 5-fluorouracil (5-FU), are known to interfere with nucleotide synthesis pathways. The following diagram illustrates a simplified mechanism of action for 5-FU, which serves as a relevant model for understanding the potential biological activity of novel fluoropyrimidine compounds.[1][2][3]

This technical guide provides a foundational resource for the investigation of this compound derivatives. The predictive spectral data, coupled with detailed experimental protocols and illustrative diagrams, will empower researchers to efficiently synthesize, characterize, and evaluate the potential of these compounds in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethoxy-5-fluoropyrimidine Derivatives for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-ethoxy-5-fluoropyrimidine derivatives, intended for structure-activity relationship (SAR) studies in drug discovery. The protocols focus on the preparation of a versatile precursor, 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine, and its subsequent derivatization. Representative data from analogous compounds are presented to guide SAR exploration.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity to biological targets. The 2-ethoxy group provides an additional point for interaction and modulation of physicochemical properties. This application note details the synthesis of key intermediates and the generation of a library of derivatives for biological screening, particularly as potential kinase inhibitors.

Data Presentation: Structure-Activity Relationship (SAR) of Analogous Pyrimidine Derivatives

Due to the limited publicly available data on a broad library of this compound derivatives, the following tables summarize the in-vitro biological activities of structurally similar pyrimidine compounds. This information can serve as a predictive guide for designing and interpreting SAR studies of novel this compound analogs.

Table 1: Anticancer Activity of Analogous Fused Pyrimidine Derivatives Against Various Cancer Cell Lines. [1]

| Compound ID | Modifications | Cell Line | IC50 (µM) |

| 5i | s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groups | Capan-1 | 2.4 |

| HCT-116 | 2.2 | ||

| 7b | s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groups | Capan-1 | 1.9 |

| 3i | s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groups | Various | 7.4 - 42.2 |

| 3l | s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groups | Various | 7.4 - 42.2 |

| 6g | s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groups | Various | 7.4 - 42.2 |

| 6l | s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groups | Various | 7.4 - 42.2 |

| 7m | s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groups | Various | 7.4 - 42.2 |

Table 2: Kinase Inhibitory Activity of Analogous Pyrimidine Derivatives. [2]

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 14f | FAK | 35 | TAE-226 | Not Specified |

| 6i | VEGFR-2 | 24.5 | Not Specified | Not Specified |

| 5k | EGFR | 79 | Sunitinib | 93 |

| Her2 | 40 | Staurosporine | 38 | |

| VEGFR2 | 136 | Sunitinib | 261 |

Experimental Protocols

Synthesis of 2-Ethoxy-4,6-difluoropyrimidine (Intermediate 1)

This protocol describes a two-step synthesis starting from 2-ethoxy-4,6-dihydroxypyrimidine.

Step 1: Chlorination to 2-Ethoxy-4,6-dichloropyrimidine

-

Materials: 2-ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), triethylamine, 1,2-dichloroethane, ice water, brine.

-

Procedure:

-

In a reaction vessel, dissolve 1 mole of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane.

-

Slowly add 2.2 moles of phosphorus oxychloride (POCl₃).

-

Under stirring, add 2 moles of triethylamine, ensuring the temperature does not exceed 50°C.

-

Heat the reaction mixture to 85°C for 3 hours. Monitor the reaction progress by HPLC until the starting material is ≤0.5%.

-

Cool the mixture to room temperature and quench by slowly adding to ice water.

-

Separate the organic layer, wash with brine, dry, and obtain the product by distillation.

-

Step 2: Fluorination to 2-Ethoxy-4,6-difluoropyrimidine

-

Materials: 2-ethoxy-4,6-dichloropyrimidine, potassium fluoride (KF), suitable solvent.

-

Procedure:

-

To a reaction vessel, add potassium fluoride (KF) and a suitable solvent.

-

Heat the mixture to 160°C and stir for 1 hour to ensure dryness.

-

Add the 2-ethoxy-4,6-dichloropyrimidine from Step 1.

-

Maintain the reaction at an appropriate temperature, monitoring by TLC or HPLC until completion.

-

After cooling, filter the reaction mixture and purify the filtrate by distillation or column chromatography to yield 2-ethoxy-4,6-difluoropyrimidine.

-

Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (Precursor)

-

Materials: 2-ethoxy-4,6-difluoropyrimidine, acetonitrile, water, triethylamine, hydrazine hydrate.

-

Procedure:

-

Prepare a mixture of 100 g (0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water in a reaction vessel.

-

Cool the mixture to 10°C.

-

Slowly add 68 g (0.67 mol) of triethylamine with stirring, maintaining the temperature between 5°C and 10°C.

-

Slowly add 34 g (0.68 mol) of hydrazine hydrate while continuing to stir and maintain the temperature between 5°C and 10°C.

-

After the addition is complete, stir for an additional 15 minutes with cooling.

-

Allow the reaction mixture to warm to room temperature over 1 hour.

-

Collect the solid product by vacuum filtration.

-

General Synthesis of this compound-based Hydrazone Derivatives

-

Materials: 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine, various aldehydes or ketones, ethanol, catalytic acid (e.g., acetic acid).

-

Procedure:

-

Dissolve 1 equivalent of 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine in ethanol in a round-bottom flask.

-

Add 1.1 equivalents of the desired aldehyde or ketone.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

-

In-Vitro Kinase Inhibition Assay (General Protocol)

-

Principle: The assay measures the ability of a compound to inhibit the activity of a specific kinase. The amount of ADP produced is quantified using a luciferase/luciferin system.

-

Procedure:

-

Add the kinase, substrate, ATP, and various concentrations of the test compound to the wells of a microplate.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add a kinase detection reagent that stops the enzymatic reaction and contains the necessary components to convert ADP to ATP.

-

Add a luciferase/luciferin mixture to the wells. The luminescence generated is proportional to the ATP concentration.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

-

Cell Proliferation Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Mandatory Visualization

Caption: General experimental workflow for the synthesis and SAR study of this compound derivatives.

Caption: Simplified EGFR signaling pathway targeted by pyrimidine-based kinase inhibitors.[3]

References

Application Notes: Protocol for Nucleophilic Aromatic Substitution on 2-Ethoxy-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a pivotal strategy for the synthesis of diverse compound libraries for drug discovery. This document provides a detailed protocol for the nucleophilic substitution on 2-ethoxy-5-fluoropyrimidine. In this substrate, the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogens and the fluorine atom at the C5 position. The C2-ethoxy group serves as a competent leaving group, allowing for the introduction of a variety of nucleophiles at this position.

The reaction proceeds via a classical addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. Aromaticty is subsequently restored by the elimination of the ethoxide leaving group, yielding the 2-substituted-5-fluoropyrimidine product.

Experimental Protocols

The following protocols provide generalized methodologies for the reaction of this compound with common classes of nucleophiles. Researchers should note that optimal conditions such as temperature, reaction time, and choice of base may vary depending on the specific nucleophile's reactivity.

Protocol 1: Substitution with Amine Nucleophiles

This protocol describes a general procedure for the reaction of primary or secondary amines with this compound.

Materials and Reagents:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane)

-

Ethyl acetate (for work-up)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration). Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., DIPEA, 1.5 - 2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-fluoropyrimidine derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Substitution with Thiol Nucleophiles

This protocol outlines the procedure for the S-alkylation of thiols with this compound to form 2-thioether-5-fluoropyrimidines.

Materials and Reagents:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (for work-up)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the base (e.g., K₂CO₃, 1.5 eq).

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) and stir the suspension for 15-30 minutes at room temperature to form the thiolate. Add a solution of this compound (1.0 eq) in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the reaction is complete.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature and filter off any inorganic salts.

-

Partition the filtrate between water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-(alkyl/aryl)thio-5-fluoropyrimidine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative reaction conditions for the nucleophilic substitution on 2-alkoxy-pyrimidines. Actual yields and reaction times for this compound may vary based on the specific nucleophile's steric and electronic properties.

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Benzylamine | DIPEA | Dioxane | 100 | 12 | 85-95 |

| 2 | Morpholine | K₂CO₃ | DMF | 80 | 8 | 90-98 |

| 3 | Aniline | None (or DIPEA) | NMP | 120 | 16 | 70-85 |

| 4 | Thiophenol | K₂CO₃ | MeCN | 60 | 6 | 88-96 |

| 5 | Sodium Methoxide | NaOMe | Methanol | Reflux | 4 | 80-90 |

| 6 | Piperidine | TEA | MeCN | 80 | 10 | 85-95 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and isolation of 2-substituted-5-fluoropyrimidines.

Application of 2-Ethoxy-5-fluoropyrimidine in Cancer Research: A General Overview and Protocol for Analogous Compounds

Initial Investigation Summary: A comprehensive search of scientific literature and patent databases for the direct application of 2-Ethoxy-5-fluoropyrimidine in cancer research did not yield specific studies detailing its biological activity, mechanism of action, or efficacy. The compound, identified with CAS number 17148-48-0, is commercially available, suggesting its use as a chemical intermediate or a building block in organic synthesis.

Given the absence of direct data, this document provides a generalized overview and protocols based on the well-established role of the fluoropyrimidine scaffold in oncology. The information presented is derived from studies on structurally related 2-alkoxy-5-fluoropyrimidine derivatives and the parent compound, 5-fluorouracil (5-FU), a cornerstone of cancer chemotherapy. This serves as a foundational guide for researchers interested in investigating the potential of this compound or similar analogs as novel anticancer agents.

Introduction to Fluoropyrimidines in Cancer Research